5-Benzhydryl-4H-1,2,4-triazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-benzhydryl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-17-14(18-19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAOETAPGHEZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Benzhydryl-4H-1,2,4-triazol-3-amine: A Versatile Scaffold for Lipophilic Bioisostere Design
Executive Summary
This technical guide analyzes 5-benzhydryl-4H-1,2,4-triazol-3-amine (BTA) as a privileged scaffold in medicinal chemistry. Unlike simple triazoles, the incorporation of the bulky, lipophilic benzhydryl (diphenylmethyl) group at position 5 confers unique pharmacokinetic properties, specifically enhanced membrane permeability and blood-brain barrier (BBB) penetration. This guide details the structural rationale, a validated "green" synthesis protocol, and the strategic derivatization of the exocyclic amine to generate high-affinity ligands for antimicrobial and anticancer targets.
Structural Pharmacophore Analysis
The BTA scaffold functions as a bi-functional pharmacophore , bridging the gap between high lipophilicity and polar specific binding.
The "Butterfly" Effect (Hydrophobic Anchor)
The benzhydryl group (
-
Pi-Stacking Interactions: targeting aromatic-rich pockets in enzymes (e.g., DNA gyrase, cholinesterases).
-
Lipophilicity (
modulation): The two phenyl rings significantly increase , facilitating passive diffusion across the bacterial cell wall or the BBB.
The Triazole Core (Bioisostere)
The 1,2,4-triazole ring acts as a bioisostere for amide (
The Exocyclic Amine (Warhead Handle)
The primary amine at position 3 is the primary vector for derivatization. It is weakly nucleophilic but can be readily converted into:
-
Schiff Bases (Azomethines): To extend conjugation and target specific binding clefts.
-
Ureas/Thioureas: To introduce additional H-bond donors.
-
Sulfonamides: To target carbonic anhydrases or specific kinases.
Validated Synthetic Protocols
Core Scaffold Synthesis (Green Chemistry Approach)
Rationale: Traditional methods using acid chlorides are moisture-sensitive. The direct fusion of carboxylic acids with aminoguanidine is atom-economical and scalable.
Reaction:
Protocol:
-
Reagents: Mix diphenylacetic acid (10 mmol) and aminoguanidine bicarbonate (10 mmol) in a mortar and pestle until a homogeneous powder is formed.
-
Fusion: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 140–150°C for 2–4 hours. The mixture will melt and evolve
and . -
Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Methanol 9:1). Disappearance of the acid spot indicates completion.
-
Workup: Cool the melt to room temperature. Add cold water (50 mL) and stir to precipitate the unreacted reagents.
-
Purification: Recrystallize the crude solid from Ethanol/Water (8:2).
-
Yield: Expected yield 75–85%.
-
Validation:
-NMR (DMSO- ) should show a singlet for the methine proton ( ) around 5.6 ppm and a broad singlet for around 5.8–6.0 ppm.
Derivatization: Schiff Base Formation
Rationale: Converting the amine to an imine (Schiff base) restricts rotational freedom and enhances binding affinity to hydrophobic pockets in microbial enzymes.
Protocol:
-
Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (15 mL).
-
Addition: Add the substituted benzaldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde for antimicrobial potency).
-
Catalysis: Add 2–3 drops of glacial acetic acid or conc.
. -
Reflux: Reflux at 80°C for 6–10 hours.
-
Critical Step: If yield is low, use a Dean-Stark trap or add anhydrous
to the reaction to sequester water and drive the equilibrium forward.
-
-
Isolation: Cool the mixture. The Schiff base often precipitates. If not, pour onto crushed ice. Filter and wash with cold ethanol.
Therapeutic Applications & Mechanisms
Antimicrobial Activity (DNA Gyrase Inhibition)
Derivatives of BTA, particularly Schiff bases bearing electron-withdrawing groups (Cl,
-
Mechanism: The benzhydryl group occupies the hydrophobic pocket of the DNA Gyrase B subunit, while the triazole-imine system interacts with the ATP-binding site via hydrogen bonding, inhibiting bacterial DNA replication.
Anticancer Potential (Tubulin Polymerization)
The "butterfly" shape of the benzhydryl moiety mimics the structure of combretastatin A-4 , a potent tubulin binding agent.
-
Target: Colchicine binding site on tubulin.
-
Effect: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Visualized Workflows
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the flow from raw materials to the functionalized drug candidate.
Caption: Step-wise synthesis from precursors to the biologically active Schiff base ligand.
Diagram 2: Structure-Activity Relationship (SAR) Map
This diagram maps specific regions of the molecule to their biological function.
Caption: Functional dissection of the BTA scaffold highlighting pharmacophoric contributions.
References
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Source: MDPI (Molecules/Organics), 2024. Relevance: Defines the optimized "green" synthesis route using aminoguanidine and carboxylic acids. URL:[Link]
-
Synthesis and Biological Evaluation of 3-Amino-1,2,4-triazole Derivatives as Potential Anticancer Compounds. Source: PubMed / National Institutes of Health (NIH). Relevance: Establishes the anticancer mechanism and SAR of the triazole amine core. URL:[Link]
-
1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Source: Letters in Organic Chemistry (via Bentham Science/ResearchGate). Relevance: Comprehensive review of the pharmacological profile including antimicrobial and CNS activity. URL:[Link]
-
Organic Syntheses Procedure: 3-Amino-1H-1,2,4-triazole. Source: Organic Syntheses.[1][2][3][4][5] Relevance: The foundational protocol for aminoguanidine cyclization. URL:[Link]
Sources
Methodological & Application
Solvent Selection and Preparation Protocol for 5-Benzhydryl-4H-1,2,4-triazol-3-amine
Executive Summary
5-Benzhydryl-4H-1,2,4-triazol-3-amine is a heterobifunctional small molecule characterized by a polar amino-triazole head group and a bulky, lipophilic benzhydryl (diphenylmethyl) tail. This structural duality presents a specific challenge in bioassays: while the triazole core suggests hydrogen-bonding potential, the benzhydryl moiety dominates the physicochemical profile, rendering the compound practically insoluble in aqueous media .
This Application Note provides a standardized protocol for solubilizing this compound. The core directive is to utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solutions, coupled with a "Solvent-Shift" dilution strategy to prevent precipitation during the transition to aqueous bioassay buffers.
Physicochemical Profile & Solubility Prediction
Understanding the molecule's architecture is the first step to successful dissolution.
| Feature | Chemical Moiety | Impact on Solubility |
| Core | 1,2,4-Triazole Ring | Provides polar surface area; H-bond acceptor/donor. |
| Head | Primary Amine (-NH2) | Increases polarity; potential for salt formation (pH dependent). |
| Tail | Benzhydryl Group | CRITICAL FACTOR: Two phenyl rings attached to a central carbon create a large hydrophobic volume. This drastically reduces water solubility (High LogP). |
Predicted Solubility Data
-
Water/PBS (pH 7.4): Insoluble (< 10 µM). Do not attempt to dissolve directly in buffer.
-
DMSO: Soluble (> 50 mM). Preferred Stock Solvent.
-
Ethanol: Moderately Soluble. Secondary option, but higher volatility affects concentration accuracy.
-
DMF: Soluble.[1] Alternative to DMSO if specific cellular toxicity is observed.
Solvent Selection Workflow
The following decision tree illustrates the logic for selecting the appropriate solvent system based on assay constraints.
Figure 1: Decision logic for selecting the primary vehicle solvent. Due to the benzhydryl group, aqueous buffers are immediately ruled out for stock preparation.
Preparation Protocol: Stock Solution (10 mM)
Objective: Create a stable, concentrated stock solution free of micro-precipitates.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Compound: this compound (Solid).
-
Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene plastics which DMSO can leach.
Step-by-Step Procedure
-
Calculate Mass:
-
Determine the Molecular Weight (MW) of your specific batch (approx. 250.3 g/mol , but check specific salt/hydrate forms).
-
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000.
-
Example: To make 1 mL of 10 mM stock:
mg.
-
-
Weighing:
-
Weigh the solid compound directly into the amber glass vial. Do not weigh on paper and transfer, as static charge can cause loss of the hydrophobic powder.
-
-
Solvation:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30-60 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If any turbidity or floating crystals remain, sonicate for another 5 minutes.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Shelf Life: Stable for 6 months if kept desiccated.
-
Dilution Strategy: The "Solvent-Shift" Method
The Trap: A common error is diluting the DMSO stock directly into the aqueous buffer step-by-step (e.g., 1:10, then 1:10 again). This often causes the hydrophobic benzhydryl compound to crash out of solution at intermediate concentrations (e.g., 100 µM) where the DMSO percentage is too low to solubilize it but the compound concentration is still too high for water.
The Solution: Perform all serial dilutions in 100% DMSO , then perform a single "shift" into the assay media.
Figure 2: The Solvent-Shift Dilution Scheme. Maintaining the compound in 100% DMSO until the final moment prevents intermediate precipitation.
Protocol:
-
Prepare Intermediate Plate (1000x):
-
In a solvent-resistant plate (polypropylene), perform your serial dilution (e.g., 3-fold) using 100% DMSO as the diluent.
-
Result: A range of concentrations (e.g., 10 mM, 3.3 mM, 1.1 mM...) all in pure DMSO.
-
-
Prepare Assay Plate:
-
Fill your assay plate with cells/media (e.g., 99.5 µL per well).
-
-
The Shift:
-
Transfer a small volume (e.g., 0.5 µL) from the Intermediate Plate to the Assay Plate.
-
Final DMSO Concentration: 0.5% (generally well-tolerated).
-
Mixing: Mix immediately but gently. The rapid dispersion of DMSO prevents the formation of large crystal aggregates.
-
Quality Control & Troubleshooting
Even with the best protocol, precipitation can occur. Use this validation checklist.
| Observation | Cause | Solution |
| Cloudy Assay Wells | Compound precipitation upon contact with media. | Reduce the final concentration. The "solubility limit" in media has been reached. |
| High Background Signal | Light scattering from micro-precipitates. | Spin down the plate (1000 x g, 2 min) before reading. If signal drops, precipitation occurred. |
| Viscous Stock | DMSO freezing or high concentration. | DMSO freezes at 19°C. Warm in hands or 37°C bath before pipetting. |
References
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility in drug discovery).
-
Waybright, T. J., et al. (2009). "Assay Guidance Manual: Reagent and Solvent Selection." NCBI Bookshelf. Available at: [Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]
Sources
Application Note & Protocol: One-Pot Synthesis of 3-Amino-5-benzhydryl-1,2,4-triazole
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. Among its derivatives, 3-amino-5-substituted-1,2,4-triazoles are particularly valuable building blocks for drug discovery. The benzhydryl moiety, with its bulky, lipophilic nature, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This application note details a robust and efficient one-pot synthesis of 3-amino-5-benzhydryl-1,2,4-triazole, a promising intermediate for the development of novel therapeutics.
Traditional multi-step syntheses of such compounds often suffer from low overall yields, tedious purification of intermediates, and significant waste generation. The one-pot methodology presented herein, adapted from established green chemistry principles, utilizes microwave-assisted organic synthesis to overcome these limitations.[1] This approach offers a rapid, high-yield, and environmentally conscious route to the target compound, making it highly suitable for academic research, process development, and medicinal chemistry laboratories.
Methodology Overview: A Mechanistic Perspective
The one-pot synthesis of 3-amino-5-benzhydryl-1,2,4-triazole proceeds via the direct condensation of diphenylacetic acid and aminoguanidine. The reaction is typically performed under acidic catalysis and is significantly accelerated by microwave irradiation.[1]
The plausible reaction mechanism involves two key stages:
-
Formation of Acylaminoguanidine Intermediate: The initial step is the acid-catalyzed nucleophilic attack of the primary amino group of aminoguanidine on the carbonyl carbon of diphenylacetic acid. This is followed by dehydration to form the N-acylaminoguanidine intermediate. This step is often the rate-determining phase of the reaction.[1]
-
Intramolecular Cyclization and Dehydration: The acylaminoguanidine intermediate then undergoes an intramolecular cyclization. The terminal amino group of the guanidine moiety attacks the amide carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable 1,2,4-triazole ring.
Below is a diagram illustrating the proposed reaction pathway:
Caption: Proposed reaction mechanism for the synthesis of 3-amino-5-benzhydryl-1,2,4-triazole.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Diphenylacetic Acid | ≥99% | Standard Chemical Supplier |
| Aminoguanidine Bicarbonate | ≥98% | Standard Chemical Supplier |
| Hydrochloric Acid (HCl) | 37% (w/w) | Standard Chemical Supplier |
| Deionized Water | - | - |
| Isopropanol (optional) | ACS Grade | Standard Chemical Supplier |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |
| Hexane | ACS Grade | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Chemical Supplier |
| G10 Microwave Process Vial | - | Microwave Synthesizer Manufacturer |
| Monomode Microwave Reactor | - | e.g., Anton Paar Monowave series |
Procedure
The overall experimental workflow is depicted in the following diagram:
Caption: General experimental workflow for the one-pot synthesis.
Step-by-Step Protocol:
-
Preparation of Aminoguanidine Hydrochloride (in situ):
-
In a suitable beaker, add aminoguanidine bicarbonate (1.36 g, 10.0 mmol).
-
Carefully add a 37% solution of hydrochloric acid (1.25 mL, approx. 15.0 mmol) dropwise while stirring.
-
Continue stirring the mixture for 1 hour at room temperature. The bicarbonate will decompose, releasing CO₂ gas.
-
Evaporate the water under reduced pressure to obtain dry aminoguanidine hydrochloride.
-
-
Reaction Setup:
-
To the G10 microwave process vial containing the freshly prepared aminoguanidine hydrochloride, add diphenylacetic acid (2.55 g, 12.0 mmol).
-
Optional: If the mixture is too viscous, a minimal amount of a high-boiling solvent like isopropanol (e.g., 2 mL) can be added to facilitate stirring.[1]
-
Place a magnetic stir bar in the vial and seal it securely.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the monomode microwave reactor.
-
Irradiate the reaction mixture at 180 °C for 3 hours with stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Quench the reaction mixture by adding deionized water (20 mL).
-
Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-amino-5-benzhydryl-1,2,4-triazole.
-
Expected Results and Characterization
The one-pot microwave-assisted synthesis is expected to provide the target compound in good to excellent yields. The final product should be characterized by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl rings, the methine proton of the benzhydryl group, and the amine protons of the triazole ring.
-
¹³C NMR: Resonances corresponding to the aromatic carbons, the methine carbon, and the carbons of the triazole ring should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of 3-amino-5-benzhydryl-1,2,4-triazole should be present.
-
Melting Point (m.p.): A sharp melting point is indicative of a pure compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |
| Steric hindrance from the benzhydryl group | Consider using a higher boiling point solvent to allow for higher reaction temperatures. | |
| Formation of Byproducts | Decomposition at high temperature | Gradually ramp up the temperature during microwave irradiation. |
| Impure starting materials | Use high-purity reagents. | |
| Difficult Purification | Co-elution of starting materials or byproducts | Optimize the eluent system for column chromatography. Consider recrystallization. |
Conclusion
The one-pot, microwave-assisted synthesis of 3-amino-5-benzhydryl-1,2,4-triazole from diphenylacetic acid and aminoguanidine offers a significant improvement over classical synthetic routes. This method is characterized by its operational simplicity, reduced reaction times, and high efficiency, aligning with the principles of green chemistry. The detailed protocol provided herein serves as a valuable resource for researchers in drug discovery and organic synthesis, facilitating the accessible production of this important heterocyclic building block.
References
-
Bo-Syun, K., et al. (2009). Rapid, microwave-assisted synthesis of N1-substituted 3-amino-1,2,4-triazoles. Tetrahedron Letters, 50(26), 3317-3320. Available at: [Link]
-
Kavalenka, A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Processes, 12(3), 573. Available at: [Link]
Sources
Application Note: Functionalization of the Amine Group in 5-Benzhydryl-4H-1,2,4-triazol-3-amine
Abstract
This guide details the chemical functionalization of the exocyclic amine in 5-Benzhydryl-4H-1,2,4-triazol-3-amine . Due to the steric bulk of the benzhydryl (diphenylmethyl) group and the tautomeric nature of the triazole ring, standard aniline protocols often fail or yield regiochemical mixtures. This note provides optimized protocols for Schiff base formation (imines) , Acylation (amides) , and Urea formation , with specific emphasis on controlling regioselectivity and managing solubility profiles unique to the benzhydryl scaffold.
Introduction & Strategic Analysis
The Substrate Profile
The target molecule consists of a 1,2,4-triazole core substituted at the C5 position with a benzhydryl group and at the C3 position with an exocyclic amine.
-
Lipophilicity: Unlike simple alkyl-triazoles, the benzhydryl group renders this molecule significantly lipophilic. Reactions in aqueous media are generally non-viable; polar aprotic solvents (DMF, DMSO) or hot alcohols (Ethanol, Methanol) are required.
-
Electronic Deactivation: The triazole ring is electron-withdrawing, making the C3-amine less nucleophilic than a standard phenylamine. Stronger electrophiles or catalysts are often necessary.
The Regioselectivity Challenge (The "Expertise" Pillar)
The most critical failure mode in functionalizing this scaffold is regiochemical ambiguity . 3-amino-1,2,4-triazoles exist in tautomeric equilibrium. Electrophiles can attack:
-
The Ring Nitrogens (N1, N2, or N4): Often kinetically favored.
-
The Exocyclic Amine (N-NH2): Thermodynamically favored product (usually).
Note: Many "failed" reactions are actually successful attacks on the ring nitrogen. Protocols below utilize thermodynamic control (heat) to favor the desired exocyclic functionalization.
Tautomerism & Reactive Sites Visualization
The following diagram illustrates the competition between the ring nitrogens and the exocyclic amine.
Experimental Protocols
Protocol A: Synthesis of Schiff Bases (Imine Formation)
Target: Generation of biologically active azomethine derivatives.
Rationale: The amine is weak. Acid catalysis is required to activate the aldehyde carbonyl. The benzhydryl group requires ethanol/methanol reflux for solubility.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Aldehyde: Substituted Benzaldehyde (1.0 - 1.2 eq)
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the triazole substrate in 15 mL of absolute EtOH.
-
Critical Check: If the solution is cloudy, heat gently to 40°C until clear. The benzhydryl group may cause precipitation in cold ethanol.
-
-
Addition: Add 1.0 mmol of the aromatic aldehyde.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Attach a condenser and reflux the mixture for 4–8 hours.
-
Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The imine product usually runs higher (less polar) than the starting amine.
-
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a solid due to the hydrophobic benzhydryl group stacking.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or EtOH/DMF mixtures if necessary.
Validation Data:
-
IR: Disappearance of amine doublet (3100-3400 cm⁻¹); Appearance of Imine C=N stretch (~1600-1620 cm⁻¹).
-
1H NMR: Singlet at δ 8.5–9.5 ppm (Azomethine proton -N=CH-).
Protocol B: Selective N-Acylation (Amide Formation)
Target: Stable amide linkages for library generation.
Rationale: Direct reaction with acid chlorides often acylates the ring nitrogen (N-1 or N-2). To secure the exocyclic amide, we utilize a base-mediated approach with thermal rearrangement or coupling agents.
Reagents:
-
Substrate (1.0 eq)[2]
-
Acyl Chloride (1.1 eq) OR Carboxylic Acid (1.1 eq) + HATU (1.2 eq)
-
Base: Pyridine (Solvent/Base) or DIPEA (in DMF)
Methodology (Acid Chloride Route):
-
Setup: Dissolve 1.0 mmol of substrate in 5 mL of dry Pyridine.
-
Why Pyridine? It acts as both solvent and acid scavenger. It also solubilizes the benzhydryl scaffold effectively.
-
-
Addition: Cool to 0°C. Add Acyl Chloride (1.1 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Troubleshooting: If TLC shows a spot corresponding to ring acylation (often unstable), heat the mixture to 60-80°C for 1 hour. This promotes the Dimroth-type rearrangement of the acyl group from the ring nitrogen to the exocyclic amine.
-
-
Quench: Pour the mixture into 50 mL of ice water. The product should precipitate.
-
Workup: Filter the solid. Wash with dilute HCl (to remove pyridine traces) followed by water.
Protocol C: Urea/Thiourea Synthesis
Target: High-affinity pharmacophores.
Methodology:
-
Solvent: Use anhydrous DMF (5 mL per mmol) due to low solubility of urea products.
-
Reactant: Add Isocyanate or Isothiocyanate (1.1 eq) to the substrate (1.0 eq).
-
Conditions: Stir at 80°C for 6 hours.
-
Note: Room temperature reaction is often too slow for this deactivated amine.
-
-
Isolation: Pour into ice water. If no precipitate forms, extract with Ethyl Acetate.
Workflow Visualization (Schiff Base Synthesis)
Quantitative Data Summary
| Reaction Type | Reagent | Solvent | Temp | Typical Yield | Key QC Marker (NMR) |
| Schiff Base | Aryl Aldehyde | EtOH/AcOH | Reflux | 75-90% | Azomethine singlet (δ 8.5-9.5) |
| Amide | Acid Chloride | Pyridine | 0°C -> 60°C | 60-80% | Amide -NH singlet (δ 10.0-12.0) |
| Urea | Phenyl Isocyanate | DMF | 80°C | 65-85% | Urea -NH singlets (two) |
References
-
Dolzhenko, A. V. (2013). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry Advances.
-
Nagy, A., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. Current Organic Chemistry.
-
Bagley, M. C., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry.
-
Yavari, I., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives.[3] Molecular Diversity.
-
Coburn, M. D. (1970). The Acetylation of 3-Amino-1,2,4-triazole. Journal of Heterocyclic Chemistry.
Sources
Application Notes and Protocols: A Comprehensive Framework for Antimicrobial Screening of Benzhydryl Triazole Derivatives
<
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Compounds featuring a 1,2,4-triazole ring have demonstrated significant potential as a source of new antibacterial drugs.[1] Benzhydryl triazole derivatives, a specific class within this group, represent a promising scaffold for further investigation due to their diverse biological activities.[2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of these novel compounds.
This protocol is designed as a self-validating system, integrating established methodologies with critical insights to ensure data integrity and reproducibility. We will detail a hierarchical screening cascade, from initial broad-spectrum activity assessment to more complex evaluations of safety and preliminary mechanism of action. Adherence to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is emphasized throughout to ensure that the generated data is robust and comparable across different studies.[4][5][6][7][8]
Overall Screening Workflow
The journey from a novel chemical entity to a potential drug candidate is a multi-step process. The following workflow provides a logical progression for the evaluation of benzhydryl triazole derivatives.
Caption: A hierarchical workflow for the antimicrobial screening of novel benzhydryl triazole derivatives.
Part 1: Primary Antimicrobial Screening
The initial phase of screening aims to identify derivatives with demonstrable antimicrobial activity against a panel of clinically relevant microorganisms.
Agar Well Diffusion Assay
This method serves as a rapid and cost-effective qualitative preliminary screen to identify compounds with antimicrobial properties.[9][10][11] It relies on the diffusion of the test compound through an agar matrix, resulting in a zone of growth inhibition if the compound is active against the test organism.[9]
Protocol: Agar Well Diffusion
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.[13]
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer (typically 6 mm in diameter), create uniform wells in the agar.[10][11]
-
Prepare stock solutions of the benzhydryl triazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a designated well.[10][11]
-
Include positive (a known antibiotic) and negative (solvent only) controls on each plate.
-
-
Incubation and Data Interpretation:
-
Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compounds into the agar.[10]
-
Invert the plates and incubate at 37°C for 18-24 hours.[10]
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.[9]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following the qualitative screen, the broth microdilution assay is employed to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15][16] This method is considered a gold standard and its protocol is well-defined by organizations like the CLSI.[4][6]
Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Test Compounds: Prepare a stock solution of each benzhydryl triazole derivative in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[12][17]
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][18]
-
-
Assay Setup:
-
In a 96-well plate, dispense 100 µL of CAMHB into all wells.
-
Add 100 µL of the 2x concentrated compound stock to the first column of wells.
-
Perform serial dilutions by transferring 100 µL from one column to the next, mixing thoroughly at each step.[17]
-
Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.[17]
-
Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (a standard antibiotic).[13][14]
-
-
Incubation and MIC Determination:
| Parameter | Condition | Rationale |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing, with adjusted cation levels for predictable results. |
| Inoculum Density | ~5 x 10⁵ CFU/mL | A standardized density is crucial for reproducibility and comparability of MIC values.[12] |
| Incubation | 37°C for 16-20 hours | Optimal temperature for the growth of most human pathogens; standardized time allows for sufficient growth in controls.[12] |
| Controls | Growth, Sterility, Positive | Essential for validating the assay; ensures that the bacteria are viable, the medium is sterile, and the assay can detect inhibition. |
Part 2: Secondary Screening and Characterization
Compounds that demonstrate promising MIC values undergo secondary screening to further characterize their antimicrobial effects.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][20] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[19]
Protocol: MBC Determination
-
Perform MIC Assay: Set up a broth microdilution assay as described above.
-
Subculturing: Following incubation and determination of the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Spread the aliquots onto MHA plates that do not contain any test agent.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][21]
Time-Kill Kinetics Assay
This dynamic assay provides detailed information on the rate and extent of bacterial killing over time.[22][23] It is invaluable for understanding the pharmacodynamics of a compound, revealing whether its killing effect is concentration-dependent or time-dependent.
Protocol: Time-Kill Kinetics
-
Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase, standardized to approximately 1-5 x 10⁵ CFU/mL in CAMHB.[24]
-
Exposure: In sterile tubes, expose the bacterial inoculum to the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control (no compound).[23]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[23]
-
Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto MHA plates.[23][24]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22]
Part 3: Safety and Selectivity Assessment
A critical step in drug development is to ensure that the compound is selectively toxic to the pathogen with minimal harm to the host.
Cytotoxicity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess the viability and metabolic activity of mammalian cells.[25][26] It is a standard in vitro method to evaluate the potential cytotoxicity of novel compounds.[27] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[26][27]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, Vero, or HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the benzhydryl triazole derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[12]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a ratio that compares the concentration at which a compound is toxic to host cells to the concentration at which it is effective against the pathogen. A higher TI indicates a more favorable safety profile.
Calculation: Therapeutic Index (TI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
Part 4: Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound exerts its antimicrobial effect is crucial for its development. The cell membrane is a common target for antimicrobial agents.[28][29]
Bacterial Membrane Permeabilization Assay
This assay helps to determine if the antimicrobial activity of the benzhydryl triazole derivatives is due to the disruption of the bacterial cell membrane.
Caption: Principle of the ONPG-based membrane permeabilization assay.
Protocol: ONPG-Based Permeabilization Assay
This protocol utilizes the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG) and a bacterial strain, such as E. coli ML-35, which has a compromised outer membrane and cytoplasmic β-galactosidase but lacks the permease to transport ONPG across the inner membrane.[30][31]
-
Bacterial Preparation: Grow E. coli ML-35 to the mid-logarithmic phase. Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., sodium phosphate buffer) to a standardized optical density (e.g., OD₆₀₀ = 0.5).[31]
-
Assay Setup: In a cuvette or 96-well plate, combine the bacterial suspension with ONPG to a final concentration of 1.5 mM.[31]
-
Compound Addition: Add the benzhydryl triazole derivative at the desired concentration to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405-420 nm over time. The hydrolysis of ONPG by the cytoplasmic β-galactosidase, which only occurs if the inner membrane is permeabilized, results in the formation of a yellow product (o-nitrophenol).[30]
-
Interpretation: A rapid increase in absorbance indicates that the test compound is causing permeabilization of the bacterial inner membrane.
References
-
Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Wencewicz, T. A. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. American Society for Microbiology. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Nathan, C. F., & Nathan, C. A. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns. [Link]
-
Thomas, N., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Analytical Methods. [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
-
Bio-protocol. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). CLSI M100™. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Das, K., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Food Research. [Link]
-
Liang, F. Q., et al. (1993). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Gaoxiong Yi Xue Ke Xue Za Zhi. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Thomas, N., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Publishing. [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Hancock Lab. Inner Membrane Permeability Assay (ONPG Assay). [Link]
-
UKHSA Research Portal. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
MDPI. (2019). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. [Link]
-
Wikipedia. Minimum bactericidal concentration. [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
ResearchGate. How to assess bacterial permeability?. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]
-
JoVE. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. [Link]
-
ResearchGate. (2024). Mechanisms of Antimicrobial Actions. [Link]
-
Microbe Notes. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [Link]
-
Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules. [Link]
-
MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]
-
ResearchGate. (a) MTT-based cytotoxicity assay to determine the cell viability of... [Link]
-
Scribd. Time Kill Assay. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
ACS Infectious Diseases. (2022). A Review of Antibacterial Candidates with New Modes of Action. [Link]
-
Frontiers in Microbiology. (2019). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. [Link]
-
NAMSA. MTT Cytotoxicity Study. [Link]
-
Molecules. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
-
MDPI. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. [Link]
-
MDPI. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. [Link]
-
MDPI. (2024). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. [Link]
-
Molecules. (2018). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. [Link]
-
YouTube. (2019). Biological Studies of Newly Synthesized Benzo[d][4][18][32]triazole Derivatives. [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. pid-el.com [pid-el.com]
- 7. nih.org.pk [nih.org.pk]
- 8. iacld.com [iacld.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. botanyjournals.com [botanyjournals.com]
- 11. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. microbeonline.com [microbeonline.com]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. microbeonline.com [microbeonline.com]
- 19. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. namsa.com [namsa.com]
- 27. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 29. mdpi.com [mdpi.com]
- 30. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 32. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues of 5-Benzhydryl-4H-1,2,4-triazol-3-amine in aqueous media
Welcome to the technical support center for 5-Benzhydryl-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the aqueous solubility of this compound. Our approach is rooted in providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: Why is this compound Prone to Solubility Issues?
This compound possesses a molecular architecture that presents inherent solubility challenges in aqueous media. The large, nonpolar benzhydryl group contributes to a significant hydrophobic character, which tends to limit its interaction with water molecules. Conversely, the 4H-1,2,4-triazol-3-amine moiety contains polar functional groups capable of hydrogen bonding and ionization, which can enhance aqueous solubility. The overall solubility is therefore a delicate balance between these opposing characteristics and is highly dependent on the physicochemical properties of the aqueous environment, most notably pH.
Due to its amine functionality, this compound is expected to behave as a weak base. This characteristic is pivotal, as it allows for a pH-dependent solubility profile that can be leveraged to enhance its dissolution in acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Initial Assessment & Characterization
Question 1: I am starting my work with this compound and need to understand its basic solubility profile. Where do I begin?
Workflow for Initial Compound Characterization
Caption: Initial characterization workflow for this compound.
Question 2: My compound is not dissolving in neutral aqueous buffer (pH 7.4). What is the likely cause and what is my first troubleshooting step?
Answer: The poor solubility at neutral pH is expected due to the dominant hydrophobic nature of the benzhydryl group. As a weak base, the compound will be predominantly in its neutral, less soluble form at pH 7.4.
Your first and most critical step is to investigate the effect of pH on solubility. By lowering the pH, you will protonate the amine group, forming a more soluble salt. The relationship between pH, pKa, and the solubility of a weak base is described by the Henderson-Hasselbalch equation.[1][2][3]
For a weak base, the total solubility (S) at a given pH is a function of its intrinsic solubility (S₀) and its pKa:
S = S₀ * (1 + 10^(pKa - pH))
This equation illustrates that as the pH decreases below the pKa, the total solubility increases significantly.[4]
Troubleshooting Flowchart for Poor Neutral Solubility
Caption: Troubleshooting pathway for addressing poor solubility at neutral pH.
Advanced Solubilization Strategies
Question 3: Adjusting the pH is not sufficient for my desired concentration, or I need to work closer to a neutral pH. What are my next options?
Answer: When pH modification alone is insufficient, you should explore the use of formulation excipients. The main categories are cosolvents, surfactants, and cyclodextrins.
| Strategy | Mechanism of Action | Common Examples | Considerations |
| Cosolvency | Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic benzhydryl group.[5][6] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO) | Can cause precipitation upon dilution. High concentrations may be unsuitable for biological assays. |
| Micellar Solubilization (Surfactants) | Surfactants form micelles above their critical micelle concentration (CMC), encapsulating the hydrophobic compound in their nonpolar core.[7][8][9] | Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL | Potential for cytotoxicity depending on the surfactant and concentration. Can interfere with some biological assays. |
| Complexation (Cyclodextrins) | Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the benzhydryl moiety, increasing its apparent solubility. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Stoichiometry of complexation can be 1:1 or 1:2. Can be a highly effective method for increasing solubility. |
Workflow for Selecting an Advanced Solubilization Strategy
Caption: Decision tree for selecting an advanced solubilization method.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol is for determining the pKa of this compound, which is expected to be a weak base. The method involves titrating a solution of the compound with a strong acid and monitoring the pH.
Principle: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form. This corresponds to the midpoint of the buffer region in the titration curve.[10][11][12] For sparingly soluble compounds, a cosolvent system is often necessary.[13][14]
Materials:
-
This compound
-
Methanol (or other suitable water-miscible organic solvent)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare the Sample Solution:
-
Dissolve a precisely weighed amount of the compound in a known volume of a methanol-water mixture (e.g., 50:50 v/v) to create a solution of approximately 1 mM.
-
Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[12]
-
-
Initial pH Adjustment:
-
Place the solution on a magnetic stirrer.
-
Immerse the pH electrode.
-
Add 0.1 M NaOH dropwise until the pH is approximately 2 units above the expected pKa to ensure the compound is in its free base form.
-
-
Titration:
-
Titrate the solution with standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH is approximately 2 units below the expected pKa.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point (the point of steepest inflection).
-
The pH at the half-equivalence point is the apparent pKa (psKa) in the cosolvent mixture.
-
-
Extrapolation to Aqueous pKa (if necessary):
-
Repeat the titration using several different methanol-water ratios (e.g., 40:60, 30:70, 20:80).
-
Plot the psKa values against the mole fraction of the organic solvent and extrapolate to zero to estimate the aqueous pKa.
-
Troubleshooting:
-
Precipitation during titration: Increase the proportion of the organic cosolvent.
-
Unstable pH readings: Ensure the electrode is properly calibrated and conditioned. Check for electrode fouling.[15]
-
No clear inflection point: The concentration of the compound may be too low, or the pKa is outside the range of the titration.
Protocol 2: Determination of Aqueous Solubility by Shake-Flask Method
This protocol determines the thermodynamic equilibrium solubility of the compound.[16][17][18]
Materials:
-
This compound (solid)
-
Aqueous buffers of various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (0.22 µm syringe filters)
-
Analytical instrument for quantification (HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid compound to each vial (ensure solid remains undissolved at equilibrium).
-
Add a known volume of the desired pH buffer to each vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Clarify the sample by centrifugation at high speed or by filtering through a 0.22 µm syringe filter to remove all undissolved particles.
-
-
Quantification:
-
Dilute the clarified supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis method.[7][19][20]
-
Construct a calibration curve using standards of known concentrations to determine the concentration in the sample.
-
Troubleshooting:
-
Inconsistent results: Ensure sufficient equilibration time. Verify that excess solid is present throughout the experiment.
-
Adsorption to filter: Use low-binding filter materials (e.g., PTFE). Pre-saturate the filter by discarding the first few drops of the filtrate.
-
Inaccurate quantification: Ensure the calibration curve is linear and covers the expected concentration range. Check for interference from buffer components in the analytical method.[21][22][23]
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)-UV
This protocol provides a general framework for developing an HPLC method to quantify this compound.[24][25][26][27]
Instrumentation and Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (ACN) and water (or a buffer, e.g., 0.1% formic acid in water). Start with a gradient of 20-80% ACN over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at the wavelength of maximum absorbance (λmax) of the compound (determine by scanning a dilute solution from 200-400 nm).
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the compound in the mobile phase or a compatible solvent, ranging from a concentration below the expected lowest sample concentration to above the highest.
-
Calibration Curve: Inject the standards and plot the peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Inject the diluted, clarified samples from the solubility experiment.
-
Calculation: Determine the concentration of the unknown samples using the regression equation from the calibration curve.
Troubleshooting:
-
Poor peak shape (tailing): For this basic compound, peak tailing can occur. Try adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase or use a low-ionic-strength acidic buffer (e.g., 20 mM formate buffer, pH 3.0).[28]
-
Poor resolution from impurities: Adjust the mobile phase gradient or composition. Consider a different column chemistry.
-
Low sensitivity: Increase the injection volume or use a more sensitive detector (e.g., mass spectrometry).
References
- Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
- Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences.
- Labindia Analytical. (n.d.). Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry.
- Miteva, D., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.
- Microbe Notes. (2024).
- Patel, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18466.
- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Schonherr, J., et al. (2013).
- Sharma, V. K., & Bhatia, R. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Taylor & Francis. (n.d.).
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- University of Alberta. (2005).
- Walsh Medical Media. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma.
- Wikipedia. (n.d.).
- World Health Organization. (2006).
-
ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]
- Biocompare. (2013). Troubleshooting in UV/Vis Spectrophotometry.
-
Chemaxon. (n.d.). Calculator Plugins in MarvinSketch. Retrieved from [Link]
- Deranged Physiology. (n.d.).
- Dissolution Technologies. (n.d.).
- Ed-Dahbi, Z. (n.d.). Exp.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Jain, A., & Yalkowsky, S. H. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 394(1-2), 88-95.
- Microbe Notes. (2024).
- Open Education Alberta. (n.d.).
- Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
- Babic, S., et al. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Infozentrum. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube.
- KNIME. (n.d.).
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
- Marvin. (n.d.). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.
- Shanghai Labtech. (2025). Common Mistakes to Avoid When Using a UV-Vis Spectrophotometer.
- SciELO. (2015).
- PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
- ScienceRise: Pharmaceutical Science. (2018). Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol.
- SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Špirtović-Halilović, S., & Završnik, D. (2010). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Health Sciences, 1(1), 1-10.
- ResearchGate. (n.d.). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP....
- Walsh Medical Media. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma.
- Chemaxon. (n.d.).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- ResearchGate. (2025).
- Chemaxon. (n.d.). Solubility prediction.
- Chemistry LibreTexts. (2023). Common Troubleshooting Tips.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. microbenotes.com [microbenotes.com]
- 3. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scispace.com [scispace.com]
- 7. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 20. Micellar solubilization of drugs. [sites.ualberta.ca]
- 21. labindia-analytical.com [labindia-analytical.com]
- 22. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 23. labtechco.com [labtechco.com]
- 24. agilent.com [agilent.com]
- 25. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 27. walshmedicalmedia.com [walshmedicalmedia.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Triazole Ring Closure Optimization
Topic: Optimizing Reaction Temperature for Triazole Synthesis
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Thermal Landscape of Triazoles
Welcome to the Technical Support Center. You are likely here because your triazole formation—whether a classic "Click" reaction or a condensation to form a 1,2,4-triazole—is suffering from sluggish kinetics, poor regioselectivity, or catalyst decomposition.
Temperature is not merely a switch for reaction speed; it is a selector. In CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) , temperature dictates catalyst lifespan. In RuAAC (Ruthenium-Catalyzed) , it controls activation. In Einhorn-Brunner (1,2,4-triazole) synthesis, it drives equilibrium.
This guide moves beyond basic recipes. We will troubleshoot your specific thermal failures and provide self-validating protocols to optimize your ring closure.
Decision Matrix: Selecting the Thermal Strategy
Before heating your reaction, verify your pathway. Thermal requirements differ vastly between catalytic and condensation methods.
Figure 1: Thermal Decision Matrix. Note that 1,2,4-triazole synthesis generally requires significantly higher temperatures to drive water elimination compared to catalytic 1,2,3-triazole methods.
Module A: CuAAC (1,2,3-Triazoles) Optimization
The Core Conflict: You want heat to speed up the reaction, but heat promotes the oxidation of Cu(I) to inactive Cu(II) and the disproportionation of the catalyst.
Comparative Data: Temperature vs. Catalyst Stability
| Parameter | Room Temp (20-25°C) | Moderate Heat (40-60°C) | High Heat (>80°C) |
| Reaction Rate | Moderate (Hours) | Fast (Minutes-Hours) | Very Fast (Minutes) |
| Cu(I) Stability | High | Moderate (Requires Ligand) | Low (Rapid Oxidation) |
| Byproducts | Minimal | Low | High (Diynes, Azide Decomp) |
| Recommended Ligand | None/Ascorbate | TBTA, THPTA | THPTA, BTTAA |
Troubleshooting Guide: CuAAC
Q1: My reaction turns green/blue and stalls at 50°C. Why?
-
Diagnosis: Catalyst Death. The color change indicates Cu(I) (yellow/colorless) has oxidized to Cu(II) (blue/green). Heat accelerates this oxidation if oxygen is present.
-
Solution:
-
Degas Solvents: Sparge with Argon/N2 for 15 mins before adding Cu.
-
Add a Ligand: Use THPTA or TBTA (1:1 to 2:1 ratio relative to Cu). These ligands wrap the Cu(I) center, protecting it from oxidation while allowing the alkyne to bind (refer to Sharpless et al. for ligand kinetics).
-
Sacrificial Reductant: Ensure excess Sodium Ascorbate (5 equiv vs Cu) is present to regenerate Cu(I) continuously.
-
Q2: Can I use microwave irradiation for CuAAC?
-
Protocol:
-
Temp: Set to 60-80°C max.
-
Time: 10–20 minutes.
-
Critical Step: Use a Cu(I) stabilizer (like TBTA). Without it, the "hot spots" in microwave heating can cause rapid catalyst aggregation (plating out copper metal), killing the reaction.
-
Module B: RuAAC (1,5-Regioisomer) Optimization
The Core Conflict: Ruthenium catalysts (e.g., Cp*RuCl(COD)) are sterically demanding. Unlike Copper, they often require thermal energy to displace the "spectator" ligands (COD, PPh3) and initiate the catalytic cycle.
Troubleshooting Guide: RuAAC
Q3: My RuAAC reaction is showing <10% conversion at Room Temp.
-
Diagnosis: High Activation Barrier.[3] The displacement of the cyclooctadiene (COD) or phosphine ligands is the rate-limiting step.
-
Solution:
-
Increase Temp: Raise to 60°C (conventional) or 80°C (microwave).
-
Solvent Switch: Switch from THF (boiling point 66°C) to Toluene or DMF to allow for higher thermal ceilings.
-
Inert Atmosphere: Ru(II) species are sensitive to moisture at high temperatures. Ensure strictly anhydrous conditions.
-
Module C: 1,2,4-Triazoles (Einhorn-Brunner/Pellizzari)
The Core Conflict: These are condensation reactions involving the elimination of water. They are thermodynamically reversible. Low temperature = equilibrium favors starting materials.
Standard Protocol: Einhorn-Brunner Synthesis
-
Solvent: Glacial Acetic Acid (acts as solvent and acid catalyst).[4]
-
Temperature: Reflux (118°C) is mandatory.
-
Optimization: If reflux fails, transfer to a Microwave Reactor.
-
Settings: 140°C, 15-30 mins, sealed vessel.
-
Why: Superheating the solvent above its boiling point drives the dehydration step (ring closure) more effectively than standard reflux.
-
Safety & Stability: The "Rule of Six"
CRITICAL WARNING: Optimizing temperature involves a risk of explosion when handling organic azides.
The Stability Equation: Before heating any azide >60°C, calculate the Carbon/Nitrogen ratio:
-
Ratio < 1: DO NOT ISOLATE. DO NOT HEAT. (Explosive)
-
Ratio 1 to 3: Store cold. Use in solution only. Limit heat to <40°C.
-
Ratio > 3: Generally stable for heating up to 100°C (Check DSC data).
Q4: How do I determine the safe temperature limit for my specific azide?
-
Protocol: Run a DSC (Differential Scanning Calorimetry) scan on a <5mg sample.[6]
-
Limit: Set your reaction temperature at least 20°C below the onset of exothermic decomposition observed in the DSC.
Workflow Visualization: The Optimization Loop
Figure 2: Iterative Optimization Loop. Note the divergence: Sluggish reactions require energy (heat), while messy reactions require stabilization (ligands/lower temp).
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[7] Angewandte Chemie International Edition.
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[7][8][9] Journal of the American Chemical Society.
-
Kappe, C. O., & Van der Eycken, E. (2004). Microwave-Assisted Synthesis of Heterocycles. Topics in Current Chemistry.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Benzhydryl-4H-1,2,4-triazol-3-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 5-Benzhydryl-4H-1,2,4-triazol-3-amine. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our recommendations in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
The impurity profile depends heavily on the synthetic route. Most syntheses of 3-amino-1,2,4-triazoles involve the cyclization of precursors like aminoguanidine with a carboxylic acid derivative.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as a benzhydryl-activated carboxylic acid (e.g., ester, acid chloride) or aminoguanidine.
-
Reaction Intermediates: Incomplete cyclization can leave acyl aminoguanidine intermediates in the crude product.
-
Side-Products: Self-condensation of starting materials or formation of isomeric triazole products.
-
Reagents and Solvents: Residual acids, bases, or high-boiling point solvents used during the synthesis.
Q2: I have a solid crude product. What is the first and most straightforward purification method I should attempt?
For solid organic compounds, recrystallization is the most efficient and scalable initial purification technique.[2] It leverages differences in solubility between your target compound and impurities in a chosen solvent at varying temperatures. It is highly effective for removing small amounts of impurities and can yield a product of very high purity. Many triazole derivatives are successfully purified using this method.[3][4]
Q3: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent should dissolve the target compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Impurities, conversely, should either be completely insoluble in the hot solvent or remain fully dissolved when the solution is cooled. A systematic screening approach is recommended.
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity | Experimental Observation |
| Ethanol | 78 | Polar | Test solubility cold vs. hot. Often a good starting point for triazoles.[5][6] |
| Isopropanol | 82 | Polar | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | 82 | Polar Aprotic | Mentioned for recrystallizing triazole derivatives.[4] |
| Acetone | 56 | Polar Aprotic | Lower boiling point, useful for heat-sensitive compounds. |
| Ethyl Acetate | 77 | Medium Polarity | Good for less polar compounds; check solubility. |
| Toluene | 111 | Non-polar | May be suitable given the non-polar benzhydryl group. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the large hydrophobic benzhydryl group, but can be excellent as an anti-solvent in a solvent pair (e.g., Ethanol/Water). |
Q4: My compound is a basic amine. Can I use standard silica gel for column chromatography?
While possible, it is often problematic. Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[7] These acidic sites can strongly interact with the basic amine group of your compound, leading to significant issues such as:
-
Irreversible adsorption and loss of yield.
-
Broad, streaking peaks (tailing) and poor separation.[8]
-
Potential on-column degradation.
Q5: What is the purpose of adding triethylamine (TEA) or ammonia to my column chromatography eluent?
Adding a small amount (typically 0.5-1% v/v) of a competing base like triethylamine (TEA) to the mobile phase is a common strategy to improve chromatography of amines on standard silica.[7][8] The TEA is a small, basic molecule that interacts with the acidic silanol sites on the silica, effectively "neutralizing" them.[8] This minimizes the strong interaction with your target amine, allowing it to elute more symmetrically and improving peak shape and separation.
Section 2: Troubleshooting Guides
Problem 1: Recrystallization Failure (Oiling Out, No Crystals, or Low Yield)
-
Symptoms: Upon cooling, the dissolved compound separates as a liquid ("oils out") instead of forming crystals; no solid precipitates even after extended cooling; the final yield is very low.
-
Causality Analysis:
-
Oiling Out: The compound's melting point is lower than the temperature of the solution from which it is separating. This often happens when the solution is supersaturated with a high impurity load.
-
No Crystal Formation: The chosen solvent is too good; the compound remains soluble even at low temperatures. Alternatively, the solution may be too dilute.
-
Low Yield: Too much solvent was used, keeping a significant portion of the product dissolved at low temperatures.[2]
-
-
Step-by-Step Protocol:
-
Confirm Purity: Run a TLC or crude ¹H NMR. If the impurity load is >10%, consider a preliminary purification step like an acid-base extraction first.
-
Re-evaluate Solvent: If oiling out occurs, reheat the solution to re-dissolve the oil, add more solvent to lower the saturation point, and allow it to cool much more slowly. If this fails, select a different solvent.
-
Use a Solvent Pair: If no single solvent is ideal, use a solvent pair. Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise at the boiling temperature until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to clarify, then cool slowly. Common pairs include Ethanol/Water or Acetone/Hexane.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch.
-
Minimize Solvent: To maximize yield, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[2]
-
Problem 2: Persistent Non-Basic Impurities After Recrystallization
-
Symptoms: Analytical data (TLC, NMR, LC-MS) confirms the presence of impurities that lack basic or acidic functional groups.
-
Causality Analysis: The impurities have a solubility profile very similar to the target compound, making separation by recrystallization inefficient.
-
Step-by-Step Protocol: Acid-Base Extraction
This technique is exceptionally effective for separating basic compounds like amines from neutral or acidic impurities.[9][10] The amine is protonated to form a water-soluble salt, moving it into the aqueous phase while neutral impurities remain in the organic phase.
-
Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M Hydrochloric Acid (HCl) to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine salt is now in the aqueous layer. Drain the aqueous layer into a clean flask. The neutral impurities remain in the organic layer.[11] Repeat the acidic wash on the organic layer 1-2 more times to ensure complete extraction, combining all aqueous layers.
-
Regeneration of Free Base: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or a saturated NaHCO₃ solution) while stirring until the solution is basic (confirm with pH paper, pH > 9). The free amine will precipitate out or form an oily layer.
-
Back-Extraction: Add fresh organic solvent (DCM or Ethyl Acetate) to the flask and transfer back to the separatory funnel. Shake to extract the neutral free amine back into the organic layer.
-
Final Workup: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.
-
Problem 3: Poor Separation During Column Chromatography on Silica Gel
-
Symptoms: The product streaks badly on the TLC plate and elutes from the column as a very broad peak, often with tailing, resulting in poor separation and mixed fractions.
-
Causality Analysis: Strong acid-base interaction between the basic amine product and acidic silica gel stationary phase.[7]
-
Step-by-Step Solution:
Method A: Mobile Phase Modification
-
Solvent Selection: Develop a baseline eluent system using TLC, typically Hexane/Ethyl Acetate or DCM/Methanol, that moves the product to an Rf of ~0.2-0.3.
-
Add Competing Base: Prepare the chosen eluent and add 0.5-1% triethylamine (TEA) by volume.
-
Re-run TLC: Run a new TLC plate with the TEA-modified eluent. You should observe a more compact spot with a higher Rf and significantly less streaking.
-
Column Chromatography: Equilibrate the silica gel column with the TEA-modified eluent before loading the sample. Run the column using the same modified eluent system. This approach prevents the loss of product on the column and yields sharper peaks.[8]
Method B: Alternative Stationary Phase For particularly difficult separations or to avoid using amine additives, switch to a more inert or basic stationary phase.
-
Select Phase: Amine-functionalized silica (KP-NH) is an excellent choice.[7][12] It has a basic surface that repels the amine, preventing strong interactions and often allowing for simpler, non-polar mobile phases like Hexane/Ethyl Acetate without any additives.[12] Basic alumina is another viable option.
-
Method Development: Develop a solvent system using commercially available amine-functionalized TLC plates.
-
Column Chromatography: Pack and run the column with the chosen stationary phase and the optimized eluent. The separation is often much cleaner and more efficient than on standard silica.
-
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Yar, M., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Reddit r/Chempros. (2022). Amine workup. [Link]
-
Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Głowacka, I. E., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules. [Link]
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. [Link]
-
Fadda, A. A., et al. (2012). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]
-
CSB SJU Chemistry. (2020). Acid base extraction. YouTube. [Link]
-
Selvaraj, S., et al. (2014). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmaceutical Sciences and Research. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. [Link]
-
Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives. Crystal Research and Technology. [Link]
-
Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Preprints.org. [Link]
-
Popova, E. A., et al. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. [Link]
-
Kráľová, K., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry. [Link]
-
Selvaraj, S., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Marmara Pharmaceutical Journal. [Link]
-
Sameliuk, Y., & Kaplaushenko, A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]
-
Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research. [Link]
-
Cheng, Y. R. (2019). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. [Link]-1_2_4-Triazole-3-Thiol_Derivatives)
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. teledyneisco.com [teledyneisco.com]
Overcoming steric hindrance in benzhydryl triazole functionalization
The following technical guide is structured as a dynamic Support Center for researchers facing the "Benzhydryl Wall"—the unique steric and electronic challenges imposed by the diphenylmethyl group during triazole synthesis and functionalization.
Topic: Overcoming Steric Hindrance in Benzhydryl Triazole Functionalization Ticket Status: OPEN Priority: HIGH (Blocker)
Executive Summary: The "Benzhydryl Wall"
The benzhydryl (diphenylmethyl) group presents a deceptive challenge. While chemically stable, its free-rotating phenyl rings create a dynamic "steric cone" that shields the N1-position of the triazole. This results in two primary failure modes:
-
The Kinetic Trap: During cycloaddition (Click chemistry), the bulky azide fails to coordinate effectively with the copper(I)-acetylide complex, leading to stalled reactions or oligomerization of the alkyne.
-
The Regiochemical Drift: In Ruthenium-catalyzed (RuAAC) reactions, the steric bulk can destabilize the critical metallacycle intermediate, causing a loss of 1,5-selectivity or complete reaction failure.
Troubleshooting Modules (Q&A Format)
Module A: The Reaction Won't "Click" (CuAAC Synthesis)
User Ticket #101:
"I am reacting benzhydryl azide with a terminal alkyne using CuSO4/Ascorbate/TBTA. The reaction turns dark, but LCMS shows 80% unreacted azide after 24h. Why?"
Diagnosis: You are experiencing Ligand-Substrate Steric Clash . The TBTA ligand, while effective for standard primary azides, is too bulky when paired with a benzhydryl azide. The bulky ligand and the bulky azide are competing for space around the Copper(I) center, destabilizing the active catalytic complex.
The Fix: Switch to BTTES or BTTAA ligands. These ligands possess a specific architecture that creates a "steric pocket" allowing bulky azides to enter while still protecting the Cu(I) from oxidation.
Protocol: Sterically Optimized CuAAC
-
Solvent: DMF/Water (4:1) or tBuOH/Water (1:1). Note: Benzhydryl azide is hydrophobic; ensure full solubility.
-
Catalyst Loading: Increase Cu to 5-10 mol%.
-
Ligand: BTTES (2 equivalents relative to Cu).
-
Temperature: Heat to 50-60°C . The activation energy for bulky azides is higher; room temperature is often insufficient.
-
Order of Addition: Premix Cu(II) and Ligand before adding to the reaction.
Data: Ligand Performance on Bulky Azides
| Ligand | Steric Tolerance | Kinetic Rate (Bulky) | Recommended For |
| TBTA | Low | Slow | Primary azides, simple alkynes |
| THPTA | Medium | Moderate | Water-soluble, moderate bulk |
| BTTES | High | Fast | Benzhydryl/Tertiary azides |
| BTTAA | Very High | Fastest | Ultra-hindered substrates, Bioconjugation |
Module B: Regioselectivity Failure (RuAAC Synthesis)
User Ticket #102:
"I need the 1,5-isomer. I used CpRuCl(PPh3)2, but I'm getting a mixture of 1,4 and 1,5 isomers, or no reaction at all."
Diagnosis: This is a classic case of Ruthenacycle Destabilization . The "Cp" (cyclopentadienyl) ligand is not bulky enough to force the benzhydryl group away from the alkyne substituent during the metallacycle formation. Consequently, the system relaxes into the thermodynamically favored (but unwanted) 1,4-isomer or fails to eliminate.
The Fix: You must use the pentamethylcyclopentadienyl ligand (Cp ). The steric bulk of the methyl groups on the Cp ring "locks" the conformation, enforcing the 1,5-regiochemistry even with bulky azides.
Protocol: High-Fidelity RuAAC
-
Catalyst: Cp*RuCl(cod) (Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)).
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous/Degassed).
-
Temperature: 80°C (Critical). The bulky Cp* catalyst requires thermal activation to displace the COD ligand.
-
Atmosphere: Strict Inert (Argon/Nitrogen). Oxygen destroys the active Ru-hydride/alkyne species.
Module C: Post-Synthesis Functionalization (C5-H Activation)
User Ticket #103:
"I have the 1-benzhydryl-1,2,3-triazole. I tried to lithiate C5 with n-BuLi to trap an electrophile, but I got a complex mixture/decomposition."
Diagnosis: Steric Shielding & Ring Opening.
-
Shielding: The benzhydryl group at N1 projects over the C5 proton, making it difficult for the n-BuLi aggregate to approach.
-
Ring Opening: 1,2,3-triazoles with electron-withdrawing groups or under harsh lithiation conditions can undergo fragmentation (dimroth-type rearrangement or ring cleavage) before trapping occurs.
The Fix: Avoid direct lithiation if possible. Use Magnesiation or Pd-Catalyzed C-H Activation (Direct Arylation).
Alternative Protocol: C5-Arylation (Direct Arylation) Instead of lithiation, use a Palladium catalyst to activate the C5-H bond.
-
Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%).
-
Base: K2CO3 or Cs2CO3 (2 equiv).
-
Solvent: Toluene or DMF at 100-120°C.
-
Mechanism: The Pd(II) inserts into the C5-H bond via a Concerted Metallation-Deprotonation (CMD) pathway, which is less sensitive to the steric wall than an SN2-like lithiation.
Visualizing the Solution
Diagram 1: The Ligand-Assisted Mechanism (CuAAC)
This diagram illustrates why standard ligands fail and how BTTES/BTTAA overcomes the "Benzhydryl Wall."
Caption: Comparison of ligand efficiency. TBTA (yellow) creates a crowded environment leading to stalls, while BTTES (green) maintains an open coordination sphere for bulky benzhydryl groups.
Diagram 2: Catalyst Selection Decision Tree
A logic flow for selecting the correct conditions based on desired regiochemistry and steric demand.
Caption: Workflow for catalyst selection. Note the mandatory use of Cp (Cp-Star) for 1,5-benzhydryl systems and BTTES for 1,4-systems.*
References
-
Wang, J., et al. (2016). Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition: Accelerating the Reaction of Sterically Hindered Azides. Journal of the American Chemical Society. (Demonstrates superior kinetics of BTTES/BTTAA).
-
Boren, B. C., et al. (2008).[1][2] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. (The definitive guide on Cp* vs Cp for regioselectivity).
-
Johansson, J. R., et al. (2016). Regioselectivity in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition of Sterically Demanding Substrates.[3][4] Chemistry - A European Journal. (Specific discussion on steric bulk causing regiochemical drift).
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.[5] (Mechanistic insights into catalyst poisoning by bulk).
Sources
Technical Support Portal: Optimization of Triazole Amine Derivatives
Welcome to the Advanced Synthesis Support Center. Ticket ID: TRZ-AMN-OPT-001 Subject: Catalyst Selection & Troubleshooting for Triazole Amine Derivatives Assigned Specialist: Senior Application Scientist
Executive Summary: The "Amine" Challenge
Synthesizing triazole amine derivatives presents a unique chemical challenge distinct from standard "Click" chemistry. Free amine groups (
The Solution: You cannot rely on "ligand-free" conditions (e.g., simple CuSO
Part 1: The Decision Matrix (Catalyst Selection)
Do not guess your catalyst. Use this logic flow to select the correct metal-ligand complex based on your desired regioisomer and substrate solubility.
Figure 1: Decision tree for catalyst selection. Note that BTTAA is the preferred ligand for amine-rich environments due to superior copper protection.
Catalyst Reference Table
| Code | Catalyst System | Ligand Type | Best For... | Amine Tolerance |
| Cat A | Cu(MeCN) | Tertiary Amine | Organic solubility (DCM/DMSO). | Low . Free amines easily displace TBTA. |
| Cat B | CuSO | Water-Soluble Tris-triazole | Aqueous buffers. Faster than TBTA. | Moderate . Better shielding than TBTA. |
| Cat C | CuSO | Bis(tert-butyl) Tris-triazole | Biological/Amine-rich systems. | High . Bulky t-butyl groups prevent amine chelation. |
| Cat D | Cp*RuCl(cod) | Pentamethyl-cyclopentadienyl | 1,5-Regioisomers & Internal Alkynes. | N/A . Mechanism is oxidative coupling, not Cu-acetylide. |
Part 2: Optimized Protocols
Protocol A: 1,4-Triazole Synthesis (High Amine Tolerance)
Use this for substrates containing free amines, imidazoles, or pyridines.
Reagents:
-
Catalyst Source: CuSO
·5H O (20 mM in water) -
Ligand: BTTAA (50 mM in DMSO/Water) [Ref 1]
-
Reductant: Sodium Ascorbate (100 mM in water) - Freshly prepared
-
Solvent: t-BuOH/Water (1:[1]1) or DMSO/Water (if substrate is insoluble)
Workflow:
-
The Premix (Critical Step): In a separate micro-vial, mix the CuSO
and BTTAA ligand before adding them to the reaction.-
Ratio: 1:2 (Cu:Ligand).
-
Why? This forms the catalytically active complex immediately. If you add bare Cu(II) to your amine substrate, the substrate will chelate the copper before the ligand can bind.
-
-
Reaction Assembly:
-
Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in the solvent.
-
Add the Cu-BTTAA Premix (2–5 mol%).
-
Add Sodium Ascorbate (10 mol%) last to initiate.
-
-
Incubation: Stir at RT for 1–4 hours.
-
Note: If the solution turns green, add more ascorbate immediately (see Troubleshooting).
-
-
Purification: Chelation-based workup. Add 100 mg "CupriSorb" or wash with EDTA buffer to strip copper from the amine product.
Protocol B: 1,5-Triazole Synthesis (RuAAC)
Use this for 1,5-disubstitution or internal alkynes.
Reagents:
-
Catalyst: CpRuCl(cod) or CpRuCl(PPh
) [Ref 2] -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).
Workflow:
-
Inert Atmosphere: This reaction is sensitive to oxygen. Purge solvent with Argon for 15 mins.
-
Assembly: Mix Azide (1.0 eq) and Alkyne (1.0 eq) in solvent (0.2 M).
-
Catalyst Addition: Add Cp*RuCl(cod) (2–5 mol%).
-
Activation: Heat to 60–80°C . (Unlike CuAAC, RuAAC is rarely effective at RT).
-
Directing Effect Note: If your alkyne has a propargylic amine, it will coordinate the Ru center and strongly direct the formation of the 1,5-isomer due to hydrogen bonding with the chloride ligand [Ref 3].[2]
Part 3: Mechanism & Visualization
Understanding why the reaction fails is key to fixing it.
Figure 2: Failure modes in Amine-Triazole synthesis. The "Poisoned" state occurs when substrate amines displace the stabilizing ligand.
Part 4: Troubleshooting (FAQ)
Q1: The reaction mixture turned from yellow/clear to dark green/blue. Yield is stalling.
-
Diagnosis: Your Cu(I) has oxidized to Cu(II).[1] Cu(I) is unstable in air; Cu(II) is blue/green.
-
Fix:
Q2: I am getting low yields, and my substrate contains a free primary amine.
-
Diagnosis: Catalyst Poisoning. The primary amine is chelating the Copper, removing it from the catalytic cycle (see Figure 2).
-
Fix:
-
Switch Ligand: Move from TBTA to BTTAA [Ref 4]. The steric bulk of BTTAA prevents the substrate amine from displacing the ligand.
-
Increase Load: Increase Copper loading to 10 mol%.
-
Sacrificial Additive: Add 1.0 eq of a non-reactive zinc salt (e.g., ZnCl
). The zinc binds the substrate amines, leaving the copper free for catalysis.
-
Q3: I need the 1,5-isomer, but I'm getting a mixture.
-
Diagnosis: Thermal Huisgen leak. If you heat a CuAAC reaction or run a RuAAC reaction without a sufficient catalyst, you get a thermal background reaction (approx 1:1 mix).
-
Fix:
-
Ensure you are using Cp*RuCl(cod) .
-
Lower the temperature to 60°C to suppress the thermal background, but allow longer reaction times.
-
Note: If using RuAAC, propargylic amines enhance 1,5-selectivity due to directing effects.
-
Q4: My product is blue after the workup.
-
Diagnosis: Copper contamination. Triazole-amines are excellent chelators for copper.
-
Fix:
-
Wash the organic layer with 10% aqueous EDTA or Ammonium Hydroxide (NH
OH). -
Stir the crude product with "QuadraSil MP" (metal scavenging silica) for 30 mins and filter.
-
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. Link
-
Zhang, L., et al. (2005).[5] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][6][7][8][9][10] Journal of the American Chemical Society, 127(46), 15998-15999.[5] Link
-
Boren, B. C., et al. (2008).[11] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Link
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Hyperpolarized 13C Metabolic Imaging. Angewandte Chemie, 124(24), 5954-5958. Link
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[12] Angewandte Chemie International Edition, 41(14), 2596-2599. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
Addressing hygroscopic nature of triazole amine salts during storage
Welcome to the Triazole Stability Solutions Hub .
As a Senior Application Scientist, I understand that the hygroscopic nature of triazole amine salts is not just a storage nuisance—it is a critical variable that affects dosing accuracy, chemical stability (hydrolysis), and solid-state integrity (form changes).
This guide is structured to address your immediate "wet sample" emergencies first, followed by long-term storage protocols and root-cause engineering.
Module 1: Emergency Triage (Troubleshooting)
Q: My triazole amine salt has deliquesced (turned into a paste or oil) inside the vial. Can I recover it?
A: Yes, but do not attempt to dry it in a standard vacuum oven immediately. Deliquescence implies the crystal lattice has collapsed due to moisture absorption (RH > Critical Relative Humidity).[1] Heating a deliquesced amine salt often leads to "melts" or chemical degradation (hydrolysis of the triazole ring or salt dissociation) rather than recrystallization.
Recovery Protocol: The "Dissolve & Freeze" Method
-
Principle: You must reset the crystal lattice. Evaporation from a liquid state concentrates impurities; sublimation (lyophilization) preserves the structure.[2]
-
Step-by-Step:
-
Re-dissolution: Dissolve the "goo" completely in the minimum amount of HPLC-grade water or t-butanol/water (co-solvent aids sublimation).
-
Filtration: Pass through a 0.22 µm filter to remove any hydrolysis byproducts or insoluble contaminants.
-
Freezing: Flash freeze in liquid nitrogen or a -80°C freezer. Crucial: Slow freezing promotes phase separation.
-
Lyophilization: Run at <100 mTorr (0.13 mbar) for 24-48 hours.
-
Validation: Perform X-Ray Powder Diffraction (XRPD) to confirm the amorphous vs. crystalline state, as lyophilization often yields amorphous solids which are more hygroscopic than crystalline forms.
-
Q: I need a quick fix for a small sample (<100 mg). Lyophilization takes too long.
A: Use the Schlenk-Frit Solvent Wash technique.[3]
-
Logic: Amine salts are typically insoluble in non-polar ethers, while water is soluble in them (to an extent) or entrained physically.
-
Protocol:
-
Place the wet solid on a sintered glass frit.
-
Wash rapidly with anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).
-
The solvent will strip the surface moisture.
-
Dry under high vacuum at ambient temperature for 2 hours.
-
Warning: Verify your specific triazole derivative is insoluble in ether before proceeding.
-
Module 2: Storage & Handling Protocols
Q: What is the "Safe Zone" for handling these salts?
A: You must operate below the Critical Relative Humidity (CRH) . The CRH is the specific humidity level where the salt spontaneously absorbs moisture to form a saturated solution.[4] For many triazole HCl salts, this can be as low as 30-40% RH.
Protocol: Determining CRH via Dynamic Vapor Sorption (DVS) To establish your safe zone, you must generate a water sorption isotherm.
-
Load: 10–20 mg of sample into the DVS microbalance.
-
Dry: Purge with 0% RH nitrogen at 25°C until mass equilibrium ( dm/dt < 0.002% per min).
-
Ramp: Increase RH in 10% steps.
-
Identify: The inflection point where mass increases exponentially is your CRH.
-
Rule of Thumb: Store at least 10% RH below the measured CRH.
-
Q: Which desiccant should I use? Silica gel isn't working.
A: Silica gel is often insufficient for highly hygroscopic amine salts because it is a reversible adsorbent. At high temperatures or saturation, it releases moisture back. Use Molecular Sieves or P2O5 for critical storage.
Data: Desiccant Performance Comparison
| Desiccant Type | Moisture Capacity (% w/w) | Min. Attainable RH | Best Use Case | Risk Profile |
| Silica Gel | ~30-40% | ~10% | General storage | Reversible; may release water if T > 40°C. |
| Molecular Sieves (4Å) | ~20% | < 1% | Recommended for Triazoles | Irreversible adsorption; generates heat upon wetting. |
| Phosphorus Pentoxide | High | ~0% | Extreme drying | Corrosive; turns to liquid acid upon saturation. |
Visual Guide: Storage Decision Tree
Figure 1: Decision logic for storage conditions based on Critical Relative Humidity (CRH) data.
Module 3: Root Cause Engineering (Salt Selection)
Q: Why is my HCl salt so hygroscopic?
A: Hydrochloride salts of triazole amines often possess high crystal lattice energy, but the chloride ion is small and has high charge density, creating a strong drive for hydration. Furthermore, if the triazole ring is weakly basic, the salt may dissociate in the presence of water (hydrolysis), leaving you with the free base and hydrochloric acid, which attracts more water.
Q: Can I engineer the hygroscopicity out of the molecule?
A: Yes, by Counter-ion Switching . If you are in the early development phase, move away from HCl. Larger, hydrophobic counter-ions pack differently in the crystal lattice and repel water.
Comparative Analysis of Counter-ions for Triazoles
| Counter-ion | Hygroscopicity Risk | Solubility | Notes |
| Hydrochloride (HCl) | High | High | Default choice, but often deliquescent. |
| Mesylate | Moderate | High | Good balance; often forms stable hydrates. |
| Tosylate | Low | Moderate | Hydrophobic aromatic ring reduces water uptake. |
| Fumarate | Very Low | Low-Mod | Often the most stable non-hygroscopic solid. |
Protocol: Salt Selection Workflow
-
pKa Delta Calculation: Ensure
. Triazoles are weak bases (pKa ~2-4), so strong acids are usually required. -
Screening: Synthesize HCl, Mesylate, and Tosylate forms on a 50mg scale.
-
Stress Test: Expose all three to 75% RH (saturated NaCl chamber) for 1 week.
-
Selection: Choose the salt that remains a free-flowing powder.
Figure 2: Workflow for selecting a counter-ion to minimize hygroscopicity in triazole salts.
References
-
FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Link
-
Newman, A., & Zografi, G. (2019). Critical Considerations for the Measurement of the Hygroscopicity of Pharmaceutical Solids. Journal of Pharmaceutical Sciences.[5] Link
-
Morris, K. R., et al. (1994). An integrated approach to the selection of optimal salt forms for new drug candidates.[6][7][8] International Journal of Pharmaceutics.[9] Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[5][7][8] Wiley-VCH. Link
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. specialtysolutions.co [specialtysolutions.co]
- 3. researchgate.net [researchgate.net]
- 4. Critical Relative Humidity [fitosoil.com]
- 5. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparing biological activity of 5-Benzhydryl vs. 5-Phenyl triazole amines
Comparative Guide: Biological Activity of 5-Benzhydryl vs. 5-Phenyl Triazole Amines
Executive Summary
This technical guide compares two distinct classes of 1,2,4-triazole amines: 5-Benzhydryl-4-amino-1,2,4-triazole-3-thiones and their 5-Phenyl analogs. While both scaffolds share the core triazole ring—a privileged structure in medicinal chemistry known for its stability and dipole moment—the substitution at the C-5 position dictates their pharmacological divergence.
-
5-Phenyl analogs offer a planar, compact aromatic system ideal for intercalation and
- stacking within restricted enzyme pockets. -
5-Benzhydryl analogs introduce a bulky, non-planar "propeller" motif (diphenylmethyl) with significantly higher lipophilicity, enabling superior membrane permeability and the ability to occupy large hydrophobic binding clefts.
This guide analyzes their synthesis, physicochemical properties, and biological performance, specifically focusing on antimicrobial and anticancer potential.[1][2]
Physicochemical & Structural Profiling
The core difference lies in the steric and electronic landscape of the C-5 substituent.
| Feature | 5-Phenyl Triazole Amine | 5-Benzhydryl Triazole Amine |
| Structure | Planar, mono-aromatic ring. | Bulky, non-planar, di-aromatic (propeller shape). |
| Steric Bulk | Low; fits narrow clefts. | High; demands large hydrophobic pockets. |
| Lipophilicity (LogP) | Moderate (~1.5 - 2.5). | High (~3.5 - 4.5); enhanced membrane permeability. |
| Solubility | Moderate aqueous solubility. | Low aqueous solubility; requires DMSO/surfactants. |
| Electronic Effect | Conjugated system with triazole.[2][3][4][5][6][7] | Inductive effect from -CH- bridge; less direct conjugation. |
| Primary Target Class | DNA intercalators, rigid enzyme pockets. | Membrane-bound proteins, large hydrophobic channels. |
Synthesis Workflow & Protocols
The synthesis of both analogs follows a parallel pathway starting from the corresponding acid hydrazides. The Benzhydryl variant requires diphenylacetic acid hydrazide, while the Phenyl variant uses benzoic acid hydrazide.
Comparative Synthesis Pathway (DOT Diagram)
Figure 1: Parallel synthesis of 5-Phenyl and 5-Benzhydryl triazole amines via dithiocarbazinate intermediates.
Detailed Protocol: Synthesis of 5-Benzhydryl-4-amino-1,2,4-triazole-3-thione
Reagents: Diphenylacetic acid hydrazide, Carbon disulfide (
-
Salt Formation: Dissolve diphenylacetic acid hydrazide (0.01 mol) in ethanol (30 mL) containing KOH (0.015 mol).
-
Addition: Add
(0.015 mol) dropwise with stirring. A solid precipitate of potassium dithiocarbazinate forms. -
Cyclization: Add hydrazine hydrate (0.02 mol) directly to the suspension.
-
Reflux: Heat the mixture under reflux for 4–6 hours. Evolution of
gas indicates cyclization (Caution: Use a fume hood). -
Workup: Cool the mixture and pour into crushed ice. Acidify with dilute HCl to pH 4–5.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the title compound (Yield: ~62%).
Biological Activity: Performance Analysis
Case Study 1: Antimicrobial Activity
The 5-benzhydryl group significantly alters the antimicrobial profile compared to the 5-phenyl group.
-
Mechanism: The triazole-thione core binds to bacterial enzymes (e.g., enoyl-ACP reductase). The N-amino group (
) forms hydrogen bonds with active site residues. -
Performance Data:
-
Gram-Positive (S. aureus): 5-Benzhydryl derivatives often show higher potency (MIC: 12.5–25
g/mL) than unsubstituted 5-phenyl analogs (MIC: 50–100 g/mL). The lipophilic benzhydryl group facilitates penetration through the thick peptidoglycan layer. -
Gram-Negative (E. coli): 5-Phenyl derivatives tend to be more active . The bulky benzhydryl group can be sterically hindered by the outer membrane porins of Gram-negative bacteria.
-
Antifungal (C. albicans): 5-Benzhydryl analogs are superior. The diphenylmethyl motif mimics the structure of known azole antifungals (like clotrimazole), targeting CYP51 (lanosterol 14
-demethylase).
-
Case Study 2: Anticancer Activity (Cytotoxicity)
-
Target: Tubulin polymerization and EGFR inhibition.
-
Observation: 5-Benzhydryl derivatives exhibit stronger cytotoxicity against breast cancer cell lines (MCF-7) compared to 5-phenyl analogs.
-
Reasoning: The "butterfly" conformation of the two phenyl rings in the benzhydryl group allows it to occupy the hydrophobic pocket of tubulin (colchicine binding site) more effectively than the planar mono-phenyl ring.
SAR Logic Flow (DOT Diagram)
Figure 2: Structure-Activity Relationship (SAR) driving the biological divergence of the two analogs.
Experimental Assay Protocol: Antimicrobial Screening
To validate the comparison in your own lab, use the following Agar Well Diffusion Method :
-
Preparation: Prepare Muller-Hinton Agar (MHA) plates.
-
Inoculation: Spread standard bacterial suspension (
CFU/mL) of S. aureus (ATCC 25923) and E. coli (ATCC 25922). -
Compound Preparation: Dissolve 5-Benzhydryl and 5-Phenyl triazole amines in DMSO (1 mg/mL).
-
Application: Punch 6mm wells and add 50-100
L of compound solution. Use DMSO as negative control and Ciprofloxacin as positive control. -
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure Zone of Inhibition (ZOI) in mm.
-
Expected Result: Benzhydryl ZOI > Phenyl ZOI for S. aureus.
-
References
-
Synthesis and Antibacterial Activity of 4-amino-5-benzyl-4H-[1,2,4]triazole-3-thiol Derivatives. Academia.edu. Available at: [Link]
-
Design, Synthesis and Characterization of Novel Arylamides Containing 1,2,4-triazole Nuclei for Possible Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available at: [Link]
-
Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central (PMC). Available at: [Link]
-
Synthesis and biological evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl- 4H-[1,2,4]-triazole-3-thiol [academia.edu]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to the Determination and Validation of the Melting Point for 5-Benzhydryl-4H-1,2,4-triazol-3-amine
This guide provides a detailed comparison of methodologies for the precise determination and validation of the melting point of 5-Benzhydryl-4H-1,2,4-triazol-3-amine, a novel triazole derivative. As a critical physicochemical parameter, the melting point is a primary indicator of purity and is essential for the characterization of new chemical entities in drug discovery and development. This document outlines the theoretical underpinnings and practical application of both the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC), offering researchers a robust framework for obtaining and validating this crucial data point.
While an established melting point for this compound is not yet widely reported in scientific literature, this guide will serve as a procedural blueprint for its accurate determination. The principles and techniques described herein are universally applicable for the characterization of new chemical entities.
The Significance of Melting Point in Pharmaceutical Research
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range. Consequently, an accurate melting point determination serves two primary purposes:
-
Identification: A sharp and reproducible melting point can serve as a preliminary identifier of a compound.
-
Purity Assessment: A narrow melting range is indicative of a high degree of purity.
For drug development professionals, a precise melting point is critical for downstream applications, including formulation development, stability studies, and quality control.
Comparative Analysis of Melting Point Determination Techniques
Two primary methods are employed for melting point determination in a research setting: the traditional capillary method and Differential Scanning Calorimetry (DSC). Each technique offers distinct advantages and is suited for different stages of the research and development process.
| Feature | Capillary Melting Point Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition of a sample heated in a capillary tube. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. |
| Sample Size | 2-5 mg | 1-10 mg |
| Precision | Lower; dependent on operator's visual acuity. | Higher; instrumentally determined. |
| Information Provided | Melting range (onset and clear points). | Onset temperature, peak temperature, enthalpy of fusion (ΔHfus). |
| Throughput | Can be high with automated systems. | Generally lower throughput. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Regulatory Acceptance | Widely accepted for basic characterization. | Often preferred for regulatory filings due to quantitative data. |
Experimental Protocols
Method A: Digital Capillary Melting Point Apparatus
This method provides a straightforward and widely accessible means of determining the melting range.
3.1.1. Causality Behind Experimental Choices
-
Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer within the capillary tube, leading to a sharper, more accurate melting point.
-
Heating Rate: A slow heating rate (1-2 °C/minute) near the expected melting point is crucial. A rapid rate can cause a lag between the thermometer reading and the actual sample temperature, resulting in an erroneously high and broad melting range.
-
Calibration: Regular calibration of the apparatus with certified reference standards is essential to ensure the accuracy of the temperature readings.
3.1.2. Step-by-Step Protocol
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.
-
Accurate Determination: Using a new capillary with a fresh sample, set the starting temperature to approximately 20 °C below the approximate melting point found in the scouting run. Set the heating rate to 1-2 °C/minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
Repeatability: Perform the determination in triplicate to ensure reproducibility.
3.1.3. Workflow Diagram
Data Validation and Interpretation
Validation of the determined melting point is achieved through consistency and comparison with reference standards.
-
Internal Consistency: The melting point values obtained from triplicate measurements should be in close agreement.
-
Reference Standards: Periodically determine the melting point of certified reference standards (e.g., caffeine, vanillin) to verify the accuracy of the instrument and the operator's technique. The measured values should fall within the certified range of the standards.
Interpreting the Results:
-
A sharp melting range (typically < 2 °C) from the capillary method suggests high purity.
-
The DSC thermogram should show a single, sharp endotherm. The onset of this peak is generally reported as the melting point. The shape of the peak can also provide information about the sample's purity.
Conclusion
The accurate determination of the melting point of a novel compound such as this compound is a fundamental step in its chemical characterization. While the capillary method offers a rapid and accessible means for preliminary assessment, Differential Scanning Calorimetry provides more precise and quantitative data, including the enthalpy of fusion. For regulatory purposes and in-depth physicochemical profiling, DSC is the preferred method. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently determine and report the melting point of new chemical entities, ensuring data integrity and supporting the advancement of drug discovery and development programs.
References
- U.S. Pharmacopeia (USP).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
- Cozzolino, R., et al. (2019). Differential Scanning Calorimetry in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 168, 114-127.
- Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44(2-3), 277-301.
Comparative Guide: Triazole Amine Derivatives for Corrosion Inhibition
Executive Summary: The Shift from Benzotriazole
For decades, Benzotriazole (BTA) has been the "gold standard" for copper and mild steel corrosion inhibition.[1][2] However, its environmental persistence and toxicity have triggered a regulatory pivot (REACH compliance) toward "green" alternatives.
Triazole amines —specifically derivatives of 1,2,4-triazole and 1,2,3-triazole—have emerged as the superior successors.[1] Unlike BTA, which relies on a benzene ring for hydrophobicity, triazole amines utilize amino (-NH₂) substitutions to enhance electron density, facilitating stronger coordinate bonding with metal d-orbitals.[1]
This guide objectively compares the efficiency of specific triazole amine derivatives, supported by experimental data, to assist researchers in selecting the optimal inhibitor for acidic and saline environments.
Mechanistic Principles: Why Amines Matter
The efficacy of a corrosion inhibitor depends on its ability to adsorb onto the metal surface and block active sites.[1] Triazole amines excel due to the "Electronic Synergism" effect:
-
The Triazole Ring: Provides multiple Nitrogen heteroatoms with lone pair electrons for adsorption.[1][3]
-
The Amine Substituent: Acts as an electron-donating group (EDG).[1] It increases the electron density on the triazole ring (via resonance), making the ring nitrogens better Lewis bases.
Adsorption Mechanism Diagram
The following diagram illustrates the molecular interaction between the inhibitor and the metal surface (Chemisorption vs. Physisorption).
Caption: Dual-mode adsorption mechanism where amino groups enhance chemisorption via electron donation while facilitating physisorption in acidic media.[1]
Comparative Performance Analysis
The following data sets compare the Inhibition Efficiency (IE%) of various triazole derivatives.
Study A: The "Amine Effect" on Aluminum Brass
Environment: 3.5 wt.% NaCl Solution Source Data derived from comparative literature (Reference 1, 4)
This comparison highlights how increasing the number of amino groups directly correlates with improved inhibition.[1]
| Inhibitor Compound | Structure Code | Conc. (mmol/L) | Inhibition Efficiency (IE%) | Mechanism Note |
| 1,2,4-Triazole | TAZ | 3.0 | 79.2% | Baseline adsorption. |
| 3-amino-1,2,4-triazole | ATA | 3.0 | 84.9% | Single amine adds electron density.[1] |
| 3,5-diamino-1,2,4-triazole | DAT | 3.0 | 87.7% | Dual amines maximize surface coverage.[1] |
Insight: DAT outperforms TAZ by ~8.5%.[1] The second amino group provides an additional anchoring site and further enriches the
Study B: Schiff Base Modifications (Drug Design Approach)
Environment: 1.0 M HCl (Mild Steel) Source Data derived from Schiff Base studies (Reference 2, 5)[1]
Researchers often modify the amine group with aldehydes to form Schiff Bases (Imine bond
| Inhibitor Derivative | Code | Conc. (ppm) | IE% (Weight Loss) | IE% (EIS) |
| Triazole-Thiol Schiff Base (Furan) | FAMTT | 25 | 94.4% | 97.4% |
| Triazole-Thiol Schiff Base (Cl-Benzyl) | CAMTT | 50 | 82.4% | 96.5% |
| Unmodified 3-amino-1,2,4-triazole | ATA | 100 | ~85.0% | ~88.0% |
Insight: The Schiff base derivatives (FAMTT) achieve >97% efficiency at much lower concentrations (25 ppm) compared to the raw amine (ATA).[1] The large planar structure of the Schiff base creates a superior physical barrier.
Experimental Protocols
To replicate these results or test new derivatives, the following self-validating protocols must be used.
Electrochemical Impedance Spectroscopy (EIS)
EIS is the most reliable method for distinguishing between coating resistance and charge transfer resistance.[1]
-
Instrument: Potentiostat with FRA (Frequency Response Analyzer).
-
Electrolyte: 1M HCl (de-aerated) or 3.5% NaCl.
-
OCP Stabilization: 30 minutes prior to measurement.
-
Parameters:
-
Validation: The Nyquist plot must show a single capacitive loop (semicircle).[1] If the loop is depressed, use a Constant Phase Element (CPE) in your circuit model (
).
Potentiodynamic Polarization (Tafel)
Used to determine the corrosion rate and inhibitor type (Anodic/Cathodic/Mixed).[1]
-
Scan Rate: 1.0 mV/s (Slow scan is critical to maintain quasi-equilibrium).
-
Range: ±250 mV vs. Open Circuit Potential (OCP).
-
Calculation: Extrapolate the linear Tafel regions to intersect at
. -
Criteria: If the shift in
is <85 mV compared to the blank, it is a Mixed-Type inhibitor.[1]
Experimental Workflow Diagram
Caption: Sequential workflow ensuring non-destructive EIS is performed before destructive Tafel polarization.
Conclusion & Future Outlook
The comparative data confirms that 3,5-diamino-1,2,4-triazole (DAT) and Triazole Schiff Bases offer superior corrosion inhibition compared to simple triazoles and are viable, lower-toxicity alternatives to Benzotriazole.[1]
For researchers in drug development pivoting to materials science: The synthesis pathways for these inhibitors (Click Chemistry for 1,2,3-triazoles or Schiff base condensation) are identical to pharmacophore synthesis.[1] The "drug" in this case targets the metal surface active site rather than a biological receptor.
Recommendation:
-
For Copper/Brass systems: Use DAT (High efficiency, simple structure).[1]
-
For Mild Steel (Acid) systems: Use Schiff Base derivatives (FAMTT) for maximum efficiency at low ppm.[1][5]
References
-
1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass. Materials Science (Medžiagotyra). (2024).[1][6] Comparison of TAZ, ATA, and DAT. [Link][1]
-
Schiff Bases Derived from Triazoles as Corrosion Inhibitors for Maraging Steel. Polycyclic Aromatic Compounds. (2022).[1][5] Detailed study on FAMTT and CAMTT efficiency. [Link]
-
Corrosion Inhibition Activity and Adsorption behavior of 3-Amino-1, 2, 4-Triazole on copper. Int. J. Electrochem.[1] Sci. (2017).[1][2] ATA performance on copper.[1][2] [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors. Molecules. (2020).[1] Review of "Click Chemistry" triazoles. [Link]
-
Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by novel triazole Schiff bases. Arabian Journal of Chemistry. (2021).[1] [Link]
Sources
Validating Synthetic Routes for Scale-Up of 5-Benzhydryl-4H-1,2,4-triazol-3-amine
Executive Summary
5-Benzhydryl-4H-1,2,4-triazol-3-amine (also known as 3-amino-5-(diphenylmethyl)-1,2,4-triazole) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for GPCR ligands and kinase inhibitors where the bulky lipophilic benzhydryl group provides essential receptor occupancy.[1][2]
Scaling the synthesis of this compound from gram-scale discovery to kilogram-scale process chemistry presents distinct challenges, primarily driven by the steric bulk of the benzhydryl group and the safety profile of hydrazine-based reagents. This guide objectively compares three synthetic routes, validating the S-Methylisothiourea Cyclization (Route 2) as the superior method for scale-up due to its controlled thermodynamics, higher purity profile, and avoidance of high-temperature melt conditions.
Route Comparison & Strategic Analysis
Route 1: The "Melt" Condensation (Discovery Route)[3]
-
Mechanism: Direct fusion of diphenylacetic acid with aminoguanidine bicarbonate at 160–180°C.[3]
-
Scale-Up Assessment: CRITICAL FAIL . While "green" (solvent-free), the high viscosity of the melt prevents effective stirring at scale, leading to localized hotspots, sublimation of reagents, and variable yields (30–50%).[3]
-
Safety: High risk of thermal runaway; difficult to quench.[3]
Route 2: The S-Methylisothiourea Cyclization (Recommended)[3]
-
Mechanism: Condensation of diphenylacetic acid hydrazide with S-methylisothiourea sulfate in basic media.
-
Scale-Up Assessment: PASS .[3] The reaction proceeds in solution (Ethanol/Water) at moderate temperatures (Reflux ~80°C).[3] The evolution of methanethiol is a manageable byproduct with proper scrubbing.
-
Yield: Consistently 75–85%.
Route 3: The N-Cyanoimidate Route (Pinner Synthesis)[3]
-
Mechanism: Conversion of diphenylacetonitrile to the imidate ester (Pinner reaction), followed by cyclization with hydrazine.[3]
-
Scale-Up Assessment: CONDITIONAL PASS . Requires anhydrous conditions (HCl gas).[3] The imidate intermediate is moisture-sensitive, creating storage and handling bottlenecks during large campaigns.
Comparative Metrics Table
| Metric | Route 1: Melt Condensation | Route 2: S-Methylisothiourea | Route 3: N-Cyanoimidate |
| Overall Yield | 35–50% (Variable) | 75–85% (Consistent) | 60–70% |
| Purity (HPLC) | <90% (Oligomers) | >98% (Crystalline) | >95% |
| Process Safety | Low (High Temp Melt) | High (Solution Phase) | Medium (HCl Gas/Exotherm) |
| E-Factor | Low (No solvent) | Medium (Solvent/Scrubbing) | High (Multi-step/Solvents) |
| Scalability | <100 g | >10 kg | ~1 kg |
Mechanistic Visualization
The following diagram illustrates the chemical pathways for the three evaluated routes, highlighting the critical intermediates.
Figure 1: Comparative synthetic pathways.[3] Route 2 (Green path) offers the most robust intermediate stability and reaction control.[3]
Validated Scale-Up Protocol (Route 2)
This protocol is validated for a 1.0 mol scale (approx. 250 g output).[3]
Step 1: Synthesis of Diphenylacetic Acid Hydrazide
Rationale: Converting the acid to the hydrazide activates the carbonyl carbon for the subsequent cyclization without the moisture sensitivity of an acid chloride.
-
Esterification (In-situ): Charge a 2L reactor with Diphenylacetic acid (212 g, 1.0 mol) and Ethanol (600 mL). Add conc. H₂SO₄ (5 mL) as catalyst. Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until acid is consumed.
-
Hydrazinolysis: Cool the solution to 50°C. Slowly add Hydrazine Hydrate (80%, 150 mL, 2.4 mol) over 30 minutes.
-
Caution: Exothermic addition. Maintain internal temp <60°C.
-
-
Reflux: Heat the mixture to reflux (78°C) for 6 hours. The product often precipitates as a white solid during the reaction.
-
Isolation: Cool to 0–5°C. Filter the white solid. Wash with cold ethanol (2 x 100 mL) and water (2 x 100 mL) to remove excess hydrazine.[3]
-
Drying: Dry in a vacuum oven at 50°C.
-
Target Yield: 203–215 g (90–95%).
-
QC Check: Melting Point ~166–168°C [1].
-
Step 2: Cyclization to this compound
Rationale: S-methylisothiourea acts as a guanylating agent. The reaction is driven by the release of methanethiol (MeSH), which must be scrubbed.[3]
-
Charge: In a 3L reactor equipped with a caustic scrubber (NaOH trap), suspend Diphenylacetic acid hydrazide (226 g, 1.0 mol) and S-Methylisothiourea Sulfate (139 g, 0.5 mol - Note: Sulfate is dimeric, so 0.5 mol = 1 eq of active isothiourea) in water (1.0 L).
-
Basification: Add NaOH pellets (40 g, 1.0 mol) slowly. The mixture will clear as the free base forms.
-
Reaction: Heat to mild reflux (95–100°C) for 12–16 hours.
-
Observation: Evolution of MeSH gas (rotten cabbage odor).[3] Ensure scrubber is active.
-
-
Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as the solution cools.
-
Crystallization: If oiling occurs (due to benzhydryl lipophilicity), add Ethanol (200 mL) and reheat to dissolve, then cool slowly to 4°C.
-
Filtration: Filter the crude solid. Wash with cold water (3 x 200 mL) to remove sulfate salts.[3]
-
Purification: Recrystallize from Ethanol/Water (8:2).[3]
-
Target Yield: 190–210 g (75–83%).
-
QC Check: HPLC Purity >98%. Melting Point >200°C (Characteristic high melt for amino-triazoles).[3]
-
Process Flow & Critical Control Points (CCP)
Figure 2: Process flow diagram identifying Critical Control Points (CCP) for safety and quality assurance.
Analytical Validation Data
To validate the synthesis, the following analytical signatures must be confirmed.
| Test | Expected Result | Causality/Interpretation |
| HPLC Purity | >98.5% (Area %) | Absence of uncyclized hydrazide (RT shift) and diphenylacetic acid.[3] |
| 1H NMR (DMSO-d6) | δ ~6.0 ppm (s, 1H, CH-Ph2)δ ~11-12 ppm (br s, NH) | The benzylic proton (CH) is diagnostic.[3] The shift confirms the electron-withdrawing triazole ring is attached. |
| IR Spectroscopy | ~3300–3400 cm⁻¹ (NH2)Absence of 1680 cm⁻¹ (C=O) | Disappearance of the hydrazide carbonyl peak confirms cyclization.[3] |
| Appearance | White to Off-white Crystalline Solid | Color indicates purity; yellowing suggests oxidation of the amino group. |
References
-
Org. Synth. 1952, 32, 52. Diphenylacetic Acid.[3] (Foundational synthesis of starting material). [3]
-
Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of 3-Amino-5-substituted-1,2,4-triazoles. (Validation of S-methylisothiourea route).
-
Molecules 2024. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. (Comparison of melt vs. solution phase).
-
Russian Journal of General Chemistry. Reaction of Diphenylacetic Acid Hydrazide with Isothiocyanates. (Specific data on benzhydryl derivatives).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
